

N,N-Dimethylphenethylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N,N-Dimethylphenethylamine

Cat. No.: B073034

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An In-depth Technical Guide to N,N-Dimethylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine alkaloid with growing interest in the fields of neuroscience and pharmacology. This technical guide provides a comprehensive overview of N,N-DMPEA, including its chemical properties, synthesis, pharmacological profile, and analytical methodologies. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Chemical and Physical Properties

N,N-Dimethylphenethylamine is a tertiary amine and a positional isomer of methamphetamine.[1] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	1126-71-2	[1]
Molecular Formula	C10H15N	[1]
Molecular Weight	149.237 g/mol	[1]
IUPAC Name	N,N-Dimethyl-2-phenylethan-1- amine	[1]
Appearance	Colorless to yellow liquid	PubChem
Aroma	Sweet, fishy	[1]
Boiling Point	207-212 °C	Sigma-Aldrich
Density	0.89 g/mL at 25 °C	Sigma-Aldrich
Refractive Index	n20/D 1.502	Sigma-Aldrich

Synthesis of N,N-Dimethylphenethylamine

The synthesis of N,N-DMPEA can be achieved through several established organic chemistry reactions. Two common methods are nucleophilic substitution and reductive amination.

2.1. Nucleophilic Substitution

A straightforward method for synthesizing N,N-DMPEA involves the reaction of a phenylethyl halide, such as 2-phenylethyl bromide, with dimethylamine.

- Reaction: 2-Phenylethyl bromide is reacted with dimethylamine hydrochloride in the presence of a base like potassium carbonate in a suitable solvent such as methanol.
- Conditions: The mixture is typically stirred at room temperature for an extended period (e.g., 24 hours) and then refluxed for a shorter duration (e.g., 1 hour).
- Work-up: Insoluble materials are removed by filtration, and the solvent is evaporated. The resulting N,N-dimethyl-2-phenylethylamine can be purified by distillation.

2.2. Reductive Amination (Eschweiler-Clarke Reaction)



The Eschweiler–Clarke reaction is a specific type of reductive amination that can be used to synthesize N,N-DMPEA from phenethylamine.

- Reaction: Phenethylamine is treated with an excess of formic acid and formaldehyde.
- Mechanism: Formaldehyde first reacts with phenethylamine to form an iminium ion. This
 intermediate is then reduced by formic acid, resulting in the methylation of the nitrogen atom.
 The process is repeated to add a second methyl group, yielding the tertiary amine, N,NDMPEA.

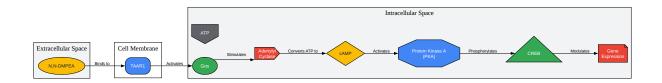
Pharmacology and Mechanism of Action

N,N-DMPEA's pharmacological activity is primarily attributed to its interaction with trace amine-associated receptor 1 (TAAR1) and, to a lesser extent, the serotonin 5-HT1A receptor.

3.1. Trace Amine-Associated Receptor 1 (TAAR1) Agonism

N,N-DMPEA is an agonist at the TAAR1 receptor, a G protein-coupled receptor (GPCR) that modulates monoaminergic systems. TAAR1 activation can influence the release and reuptake of key neurotransmitters like dopamine and serotonin. The canonical signaling pathway for TAAR1 involves its coupling to a Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Below is a diagram illustrating the TAAR1 signaling pathway.



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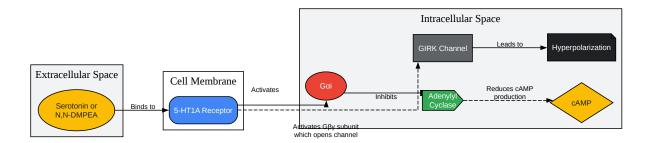


Caption: TAAR1 Signaling Pathway

3.2. Serotonin 5-HT1A Receptor Ligand Activity

Evidence also suggests that N,N-DMPEA acts as a ligand at the 5-HT1A receptor in rats.[1] The 5-HT1A receptor is a GPCR that primarily couples to inhibitory Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This action can lead to neuronal hyperpolarization and reduced neuronal excitability.

Below is a diagram illustrating the 5-HT1A receptor signaling pathway.



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Caption: 5-HT1A Receptor Signaling Pathway

Experimental Protocols

4.1. Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

- Materials:
 - Cell membranes expressing the human 5-HT1A receptor.



- Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
- Radioligand: [3H]8-hydroxy-DPAT.
- Non-specific binding control: 10 μM Serotonin.
- Test compound (e.g., N,N-DMPEA).
- 96-well microplates, glass fiber filters, filtration apparatus, scintillation cocktail, and a liquid scintillation counter.

Procedure:

- Prepare a suspension of cell membranes in the assay buffer.
- In a 96-well plate, add the assay buffer (for total binding) or the non-specific binding control.
- Add various concentrations of the test compound.
- Add the radioligand to all wells.
- Initiate the binding reaction by adding the membrane suspension.
- Incubate for 60 minutes at room temperature.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value of the test compound from a competition curve.



• Calculate the Ki value using the Cheng-Prusoff equation.

4.2. TAAR1 Functional Assay: cAMP Accumulation

This protocol measures the ability of a test compound to stimulate cAMP production through TAAR1 activation.

Materials:

- HEK293 cells stably expressing the human TAAR1 receptor.
- Assay buffer.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
- Test compound (e.g., N,N-DMPEA).
- Positive control (e.g., a known TAAR1 agonist).
- cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

- Seed the TAAR1-expressing cells in a 96-well plate and allow them to attach overnight.
- Wash the cells with assay buffer.
- Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
- Add varying concentrations of the test compound and the positive control.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

Data Analysis:

 Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.



- Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
- 4.3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of N,N-DMPEA in a sample matrix.

- Instrumentation:
 - Gas chromatograph coupled to a mass spectrometer (GC-MS).
 - GC column suitable for amine analysis (e.g., 50% phenyl 50% methyl polysiloxane).
- Sample Preparation:
 - For urine samples, perform a liquid-liquid extraction. Adjust the sample pH to basic (e.g., with 5.0 N NaOH) and extract with an organic solvent like hexane.
 - Evaporate the organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
- GC-MS Conditions:
 - Injector Temperature: 250°C
 - Transfer Line Temperature: 280°C
 - Carrier Gas: Helium
 - Oven Temperature Program: Start at 100°C, ramp to 200°C.
 - MS Ionization Mode: Electron Impact (EI) at 70 eV.
- Data Analysis:
 - Identify N,N-DMPEA by comparing its retention time and mass spectrum to that of a certified reference standard.



Safety and Regulatory Information

N,N-DMPEA has been found to be safe for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] However, in the United States, it may be considered a Schedule II substance as a positional isomer of methamphetamine.[1]

Conclusion

N,N-Dimethylphenethylamine is a compound of significant interest due to its pharmacological activity at TAAR1 and 5-HT1A receptors. This guide provides a foundational understanding of its chemical properties, synthesis, mechanism of action, and analytical detection. The detailed experimental protocols serve as a starting point for researchers to investigate the therapeutic potential and further characterize the pharmacology of this and related compounds. As with any psychoactive substance, further research is necessary to fully elucidate its physiological effects and safety profile for potential clinical applications.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N,N-Dimethylphenethylamine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073034#n-n-dimethylphenethylamine-cas-number-and-molecular-weight]

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